molecular formula C26H30N2O5S B3716225 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide

Cat. No.: B3716225
M. Wt: 482.6 g/mol
InChI Key: UBXHLZWLJVZPRH-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom. The presence of the dimethoxyphenyl groups suggests that this compound may have interesting chemical properties, as methoxy groups can influence the reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide group, along with the dimethoxyphenyl and dimethylphenyl groups. These groups could potentially influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make it more polar, while the methoxy and methyl groups could influence its solubility .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism would depend on its target in the body. Sulfonamides, for example, are often used as antibiotics and work by inhibiting bacterial synthesis of folic acid .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s a drug, or studying its reactivity and behavior under different conditions .

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-17-7-9-23(20(4)12-17)27-26(29)16-28(21-13-18(2)11-19(3)14-21)34(30,31)22-8-10-24(32-5)25(15-22)33-6/h7-15H,16H2,1-6H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXHLZWLJVZPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide
Reactant of Route 4
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide

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